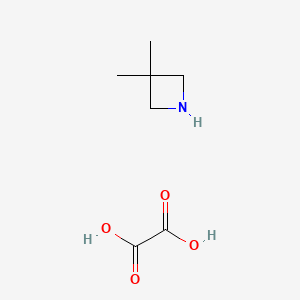

3,3-dimethylazetidine; oxalic acid

Descripción

BenchChem offers high-quality 3,3-dimethylazetidine; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-dimethylazetidine; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,3-dimethylazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVLOKHACRFHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097924-40-6 | |

| Record name | Azetidine, 3,3-dimethyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

A Comprehensive Technical Guide to 3,3-Dimethylazetidine Oxalic Acid Salt for Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, science, and drug development professionals. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

Abstract

This technical guide offers an in-depth exploration of 3,3-dimethylazetidine oxalic acid salt, a pivotal building block in contemporary medicinal chemistry. We will examine its core physicochemical properties, present validated protocols for its synthesis and characterization, and discuss its applications in the creation of novel therapeutic agents. This document aims to be a practical and authoritative resource for scientists and researchers in the field of drug discovery, providing both theoretical understanding and actionable experimental guidance.

Introduction: The Strategic Importance of Constrained Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a scaffold of significant interest. Its inherent rigidity, in contrast to more flexible aliphatic amines, offers a level of conformational constraint that is highly advantageous in drug design. This structural feature allows for precise control over the three-dimensional arrangement of molecular substituents, which can lead to enhanced binding affinity for biological targets, improved selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

The 3,3-dimethylazetidine moiety is particularly noteworthy. The gem-dimethyl group at the C3 position confers several beneficial properties:

-

Enhanced Metabolic Stability: The quaternary carbon atom is sterically hindered and lacks protons, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of drug candidates.

-

Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the scaffold, which can improve its ability to cross cellular membranes.

-

Precise Vectorial Control: The steric bulk of the dimethyl group provides a predictable influence on the orientation of substituents, aiding in the design of molecules with specific interactions with their targets.

While the free base of 3,3-dimethylazetidine is a volatile liquid, its oxalic acid salt is a stable, crystalline solid.[1] This form is significantly easier to handle, weigh, and store, making it the preferred choice for synthetic applications in a laboratory setting.

Physicochemical and Spectroscopic Profile

3,3-Dimethylazetidine oxalic acid salt is typically a white to off-white crystalline solid. A thorough understanding of its properties is essential for its effective application in synthesis and for the characterization of resulting compounds.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₄ | [2] |

| Molecular Weight | 175.18 g/mol | Calculated |

| Appearance | White crystalline solid | [1] |

| Melting Point | 189.5 °C (decomposes) | |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | [3][4] |

| CAS Number | 2097924-40-6 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of 3,3-dimethylazetidine oxalic acid salt.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a deuterated solvent such as D₂O, the spectrum is expected to exhibit two key singlets: one for the six protons of the gem-dimethyl groups and another for the four protons of the two methylene groups on the azetidine ring. The chemical shifts may be influenced by the solvent and the protonation state of the amine.[5][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the quaternary carbon, the methyl carbons, and the methylene carbons of the azetidine ring. A signal corresponding to the carboxylate carbon of the oxalate counterion will also be present.[5][6][7]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum will show characteristic absorption bands. These include N-H stretching from the protonated azetidinium ion, C-H stretching from the alkyl groups, and a strong, broad absorption band for the C=O stretching of the oxalate carboxylate groups, typically in the range of 1600-1700 cm⁻¹.[8][9][10]

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the mass spectrum will show a prominent peak for the protonated free base of 3,3-dimethylazetidine ([C₅H₁₁N + H]⁺) at m/z 86.1.[11]

Synthesis and Purification: A Validated Protocol

This section provides a detailed and reliable laboratory procedure for the synthesis of 3,3-dimethylazetidine oxalic acid salt. The protocol is designed with self-validating steps to ensure a high-quality final product.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthetic route to 3,3-dimethylazetidine oxalic acid salt.

Step-by-Step Experimental Protocol

Materials:

-

1,3-Dibromo-2,2-dimethylpropane

-

Benzylamine

-

Palladium on carbon (10 wt. %)

-

Oxalic acid dihydrate

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diatomaceous earth (e.g., Celite®)

-

Standard laboratory glassware and equipment for organic synthesis

-

Hydrogen source (e.g., balloon or Parr hydrogenator)

Procedure:

Step 1: Synthesis of 1-Benzyl-3,3-dimethylazetidine

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dibromo-2,2-dimethylpropane (1.0 eq) in ethanol.

-

Add benzylamine (2.2 eq) to the solution.

-

Heat the mixture to reflux for 16-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality Explanation: The excess benzylamine serves as both the nucleophile for the cyclization and the base to neutralize the hydrobromic acid byproduct, driving the reaction towards the product.

-

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude 1-benzyl-3,3-dimethylazetidine.

Step 2: Deprotection to 3,3-Dimethylazetidine (Free Base)

-

Dissolve the crude 1-benzyl-3,3-dimethylazetidine in ethanol in a flask suitable for hydrogenation.

-

Carefully add palladium on carbon (10 wt. %, ~5 mol%) to the solution.

-

Trustworthiness Check: Palladium on carbon can be pyrophoric. It is crucial to handle it in an inert atmosphere (e.g., under nitrogen or argon) before introducing hydrogen.

-

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon or in a Parr apparatus).

-

Stir the mixture vigorously at room temperature for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the pad with ethanol.

-

Causality Explanation: Diatomaceous earth provides a fine filtration medium that prevents the fine palladium particles from passing through.

-

Step 3: Formation and Purification of the Oxalic Acid Salt

-

To the ethanolic solution of 3,3-dimethylazetidine free base, add a solution of oxalic acid dihydrate (1.05 eq) in ethanol dropwise with stirring.

-

A white precipitate will form upon addition.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield pure 3,3-dimethylazetidine oxalic acid salt.[12][13]

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-dimethylazetidine scaffold is a valuable component in the design of novel therapeutics due to its unique structural and chemical properties.

-

As a Bioisostere: The 3,3-dimethylazetidine ring can act as a bioisosteric replacement for other cyclic amines or sterically demanding groups, potentially improving metabolic stability and pharmacokinetic properties.[14]

-

In CNS-active Agents: The constrained nature of the azetidine ring is useful in designing ligands for central nervous system (CNS) targets. For example, the related 2,4-dimethylazetidine moiety has been incorporated into lysergic acid diethylamide (LSD) analogs like LSZ to probe receptor binding.[15][16][17]

-

Inhibitors of Enzymes: The rigid scaffold can orient functional groups in a precise manner for optimal interaction with enzyme active sites. This has been exploited in the development of inhibitors for various enzyme classes.

-

As a Pharmacophore Element: The dimethylamine pharmacophore is present in a wide range of FDA-approved drugs, highlighting the utility of this structural motif in achieving desired biological activity.[18]

Safety, Handling, and Storage

3,3-Dimethylazetidine oxalic acid salt is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1] It is harmful if swallowed or in contact with skin.[19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of water. If swallowed, rinse mouth and seek immediate medical attention.[20]

Conclusion

3,3-Dimethylazetidine oxalic acid salt is a highly valuable and versatile building block in the field of drug discovery. Its unique combination of a conformationally restricted azetidine ring and a metabolically robust gem-dimethyl group provides medicinal chemists with a powerful tool for designing novel therapeutics with enhanced properties. The convenient and stable solid form of the oxalic acid salt, along with the reliable synthetic protocols available, ensures its accessibility and utility in a research and development setting.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: 3,3-dimethylazetidine; oxalic acid.

- The Royal Society of Chemistry.

- PubChem. 3-(Dimethylamino)butyl 3,3-dimethylazetidine-1-carboxylate;oxalic acid.

- Sigma-Aldrich. (2025, November 6).

- Merck Millipore.

- PubChem. 3,3-Dimethylazetidine.

- Fisher Scientific.

- CPAChem. (2024, February 8).

- Rousseau, G., & Robin, S. (2011). Four‐Membered Heterocycles: Structure and Reactivity. In Comprehensive Organic Synthesis II (pp. 163-268). Elsevier.

- Nichols, D. E., et al. (2002). Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N,N-Diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344-9.

- CORE.

- American Chemical Society. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1387-1397.

- Macchiarulo, A., & Pellicciari, R. (2007). Exploring the other side of biologically relevant chemical space: Insights into carboxylic, sulfonic and phosphonic acid bioisosteric relationships. Journal of Molecular Graphics and Modelling, 26(4), 728-739.

- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.

- Organic Syntheses. Oxalic acid, dimethyl ester.

- ResearchG

- Chemister.ru. oxalic acid.

- Springer. (2003). Viscosities of oxalic acid and its salts in water and binary aqueous mixtures of tetrahydrofuran at different temperatures. Journal of Chemical Sciences, 115, 351-358.

- Wikipedia. Oxalic acid.

- NIST.

- Wikipedia. LA-Aziridine.

- MassBank. Oxalic acid; GC-EI-TOF; MS; n TMS.

- Santa Cruz Biotechnology. 3,3-Dimethylazetidine hydrochloride.

- ChemicalBook. 3,3'-DIMETHYLAZOBENZENE(588-04-5) 1H NMR spectrum.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- PMDA. INFRARED REFERENCE SPECTRA.

- The Royal Society of Chemistry.

- ResearchGate. FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals.

- Brandt, S. D., et al. (2017). Return of the lysergamides. Part II: Analytical and behavioural characterization of N⁶-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis, 9(1), 38-50.

- PubMed. (2005). Liquid chromatography-tandem mass spectrometry determination of LSD, ISO-LSD, and the main metabolite 2-oxo-3-hydroxy-LSD in forensic samples and application in a forensic case.

- University of Surrey. (2018). Infrared and Raman spectra of gaseous oxalic acid.

- Nichols, D. E. (2002). Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N,N-Diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344-4349.

- DESIGN INNOVATION CENTER. (2022, March 1).

- Google Patents. Process for purifying and recrystallizing oxalic acid by remelting.

- MDPI. (2023). Determination of Lysergic Acid Diethylamide and 2-Oxo-3-Hydroxy-LSD in Blood: Validation and Comparison of Two Liquid Chromatography–Tandem Mass Spectrometry Methods. Toxics, 11(9), 785.

- Knight, B. J., Harbit, R. C., & Smith, J. M. (2023). Six-Step Synthesis of (±)-Lysergic Acid. The Journal of Organic Chemistry, 88(4), 2158-2165.

- Hiranuma. (2020, July 14).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 3-(Dimethylamino)butyl 3,3-dimethylazetidine-1-carboxylate;oxalic acid | C14H26N2O6 | CID 25159191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oxalic acid [chemister.ru]

- 4. ias.ac.in [ias.ac.in]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. massbank.eu [massbank.eu]

- 12. vadic.vigyanashram.blog [vadic.vigyanashram.blog]

- 13. CN115040890B - Process for purifying and recrystallizing oxalic acid by remelting - Google Patents [patents.google.com]

- 14. openmedscience.com [openmedscience.com]

- 15. LSZ - Wikipedia [en.wikipedia.org]

- 16. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6 -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. cpachem.com [cpachem.com]

- 20. merckmillipore.com [merckmillipore.com]

Technical Whitepaper: Characterization and Strategic Application of 3,3-Dimethylazetidine Oxalate

Topic: Characterization of 3,3-Dimethylazetidine Oxalic Acid Salt Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

3,3-Dimethylazetidine is a high-value pharmacophore in modern drug discovery, prized for its ability to modulate lipophilicity and metabolic stability while introducing defined conformational rigidity. However, the free base form of this secondary amine presents significant handling challenges, including high volatility and hygroscopicity.

This guide details the synthesis, physicochemical characterization, and quality control of the 3,3-dimethylazetidine oxalic acid salt . This specific salt form is engineered to provide a thermodynamically stable, non-volatile, and crystalline solid suitable for GMP manufacturing and precise stoichiometric dosing in downstream coupling reactions.

Rationale: The Case for the Oxalate Salt

In medicinal chemistry, the choice of salt form dictates the ease of handling and the reproducibility of biological assays. 3,3-Dimethylazetidine free base (boiling point est. 80–90 °C) poses a risk of stoichiometric drift due to evaporation during weighing and storage.

While the hydrochloride salt (HCl) is commercially available, it can be hygroscopic and prone to deliquescence in high-humidity environments. The oxalate salt offers distinct advantages:

-

Crystallinity: Oxalic acid often forms robust hydrogen-bonded networks (hydrogen oxalates) that crystallize readily from polar organic solvents.

-

Stoichiometric Precision: The high molecular weight of the oxalate counterion (vs. chloride) reduces weighing errors.

-

Thermodynamic Stability: Higher melting point profiles typically observed in amine oxalates compared to free bases.

Synthesis Protocol: Salt Formation

Note: This protocol targets the 1:1 Hydrogen Oxalate salt.

Reagents

-

Precursor: 3,3-Dimethylazetidine Hydrochloride (CAS: 89381-03-3) or Free Base.

-

Acid: Anhydrous Oxalic Acid (≥99%).

-

Solvents: Diethyl ether (Et₂O), Methanol (MeOH), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Phase A: Generation of the Free Base

-

Suspend 3,3-dimethylazetidine HCl (10.0 mmol) in minimal water (5 mL).

-

Cool to 0 °C and basify with 50% NaOH solution until pH > 12.

-

Extract immediately with Et₂O (3 x 15 mL). Crucial: Use Et₂O to minimize thermal stress during evaporation.

-

Dry combined organics over anhydrous K₂CO₃ (20 min).

-

Filter into a tared flask. Do NOT evaporate to dryness to avoid loss of volatile amine. Keep as a concentrated ethereal solution.

Phase B: Precipitation of the Oxalate Salt

-

Dissolve Anhydrous Oxalic Acid (10.0 mmol, 1.0 equiv) in warm MeOH (5 mL).

-

Add the oxalic acid solution dropwise to the stirred ethereal amine solution at room temperature.

-

A thick white precipitate should form immediately.

-

Stir for 30 minutes to ensure complete salt formation.

-

Cool to 4 °C for 1 hour to maximize yield.

-

Filter the solid under vacuum/nitrogen blanket.

-

Wash the filter cake with cold Et₂O (2 x 10 mL) to remove excess acid or impurities.

-

Dry in a vacuum oven at 40 °C for 12 hours.

Diagram 1: Synthesis Logic Flow

Caption: Workflow for the conversion of stable HCl precursor to the crystalline oxalate salt via a volatile free base intermediate.

Physicochemical Characterization

To validate the identity and purity of the synthesized salt, the following analytical data must be acquired.

A. Nuclear Magnetic Resonance (NMR)

The symmetry of the 3,3-dimethylazetidine core simplifies the spectrum. The oxalate counterion is non-protic (exchangeable protons only) in ¹H NMR but distinct in ¹³C NMR.

Predicted ¹H NMR (400 MHz, DMSO-d₆):

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

|---|---|---|---|---|

| 1.18 | Singlet | 6H | -C(CH ₃)₂ | gem-Dimethyl groups (shielded). |

| 3.75 | Singlet | 4H | -CH ₂-N- | Ring methylenes. Deshielded by adjacent N+. |

| 8.50 - 10.00 | Broad Singlet | 2-3H | -NH ₂⁺ / COOH | Exchangeable ammonium and carboxylic acid protons. |

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

| Shift (δ ppm) | Assignment | Notes |

|---|---|---|

| 23.5 | -C(C H₃)₂ | Methyl carbons. |

| 32.1 | -C q- | Quaternary carbon (C3). |

| 58.4 | -C H₂-N- | Ring carbons (C2/C4). |

| 164.8 | C =O | Oxalate carbonyl (characteristic signal). |

B. Thermal Analysis (DSC/TGA)

Thermal behavior is the primary differentiator between salt forms.

-

Method: Differential Scanning Calorimetry (DSC) at 10 °C/min.[1]

-

Expected Profile:

-

Melting Point: Distinct endotherm typically in the range of 140–180 °C (higher than free base, potentially lower than HCl).

-

Decomposition: Sharp exotherm immediately following melting is common for oxalate salts (decarboxylation).

-

TGA: Check for weight loss <100 °C to rule out solvate formation (e.g., methanol solvates).

-

C. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass: m/z = 86.1 [M+H]⁺ (corresponds to the 3,3-dimethylazetidine cation).

-

Anion Detection: ESI- mode will show m/z = 89.0 [M-H]⁻ for the hydrogen oxalate anion.

Quality Control & Stability

Every batch used for biological screening must pass these QC gates.

Purity Assay (qNMR or HPLC)

-

HPLC Method: Reverse phase (C18) is difficult due to the lack of UV chromophore in the azetidine core (only the oxalate absorbs at low wavelengths, ~210 nm).

-

Preferred Method: qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) is the gold standard for determining the exact weight % purity and counterion stoichiometry (confirming 1:1 vs 2:1 ratio).

Stoichiometry Verification Diagram

Caption: Logic flow for determining salt stoichiometry via proton NMR integration.

Handling, Safety, and Applications

Safety Profile (Genotoxicity Alert)

Azetidines are strained four-membered rings. Like aziridines and epoxides, they possess inherent alkylating potential.

-

Genotoxicity: Treat as a Potential Genotoxic Impurity (PGI) until Ames tested.

-

Handling: Use engineering controls (fume hood). Avoid inhalation of dust.

-

Oxalate Toxicity: Oxalic acid is nephrotoxic; avoid skin contact.

Applications in Drug Design

-

Peptide Coupling: The oxalate salt can be used directly in HATU/EDC couplings if a tertiary base (DIPEA/TEA) is added to neutralize the oxalate.

-

SₙAr Reactions: Used as a nucleophile to displace halides on heteroaromatic scaffolds (e.g., chloropyrimidines).

-

Bioisostere: The 3,3-dimethylazetidine moiety serves as a lipophilic, rigid bioisostere for gem-dimethyl amines or piperidines.

References

-

Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. Broad overview of azetidine physicochemical properties and drug applications.

-

Synthesis and Reactivity of Azetidines. Chemical Reviews. Detailed review of synthetic routes to azetidine cores.

-

Preparation of Oxalate Salts. Vogel's Textbook of Practical Organic Chemistry. Standard protocols for amine salt formation.

-

Safety Assessment of Strained Heterocycles. Regulatory Toxicology and Pharmacology. Guidelines on handling alkylating agents in pharma.

Sources

Comprehensive Spectroscopic Characterization of 3,3-Dimethylazetidine Oxalate

Technical Guide for Drug Development & Analytical Chemistry

Part 1: Executive Summary & Core Directive

The Strategic Value of the Azetidine Scaffold In modern drug discovery, the gem-dimethyl effect is a pivotal tool for altering the conformation of flexible chains, thereby increasing metabolic stability and potency. 3,3-Dimethylazetidine represents a constrained, "rigidified" isostere of the gem-dimethyl propyl amine group.[1] While the hydrochloride salt is common, the oxalate salt is frequently employed during intermediate purification due to its superior crystallinity and non-hygroscopic nature compared to hydrohalides.[1]

This guide provides an in-depth spectroscopic profile (NMR, IR, MS) of 3,3-dimethylazetidine oxalate . It moves beyond simple data listing to explain the why and how of the spectral features, ensuring you can validate the identity and purity of this building block with absolute confidence.

Part 2: Chemical Identity & Synthesis Context[2][3][4][5][6]

Before interpreting spectra, one must understand the molecular environment.[1] The oxalate salt consists of the protonated azetidinium cation and the oxalate anion, typically in a 1:1 stoichiometry (hydrogen oxalate) or 2:1 (neutral oxalate), depending on the isolation pH.[1]

| Property | Data |

| Compound Name | 3,3-Dimethylazetidine Oxalate |

| Free Base Formula | C₅H₁₁N |

| Free Base MW | 85.15 g/mol |

| Salt Formula | C₅H₁₁N[1][2][3][4][5][6][7][8][9][10][11] · C₂H₂O₄ (assuming 1:1) |

| Salt MW | 175.18 g/mol |

| Key Feature |

Synthesis & Preparation Workflow

Why this matters: Impurities from synthesis (e.g., ring-opening byproducts) directly impact the impurity profile in NMR and MS.[1]

Caption: Standard preparation workflow ensuring high crystallinity. Impurities often removed in the filtration step.

Part 3: Spectroscopic Analysis (The Core)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: The symmetry of 3,3-dimethylazetidine renders the four ring protons equivalent (or an AA'BB' system appearing as a singlet in fast exchange/low resolution) and the two methyl groups equivalent.[1] This simplicity is the primary check for ring integrity.

H NMR Data (400 MHz, DMSO-d

)

Solvent Choice: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.50 – 9.20 | Broad Singlet | 2H | NH | Ammonium protons.[1] Broadening indicates exchange. Disappears in D |

| 3.60 – 3.80 | Singlet (s) | 4H | Ring CH | Deshielded by adjacent Nitrogen.[1] Symmetry makes C2 and C4 equivalent. |

| 1.15 – 1.25 | Singlet (s) | 6H | C(CH | Gem-dimethyl groups.[1] High field due to distance from N. |

| > 10.0 | Broad | 1H/2H | COOH / OH | Oxalate proton(s). Often invisible due to rapid exchange or extreme broadening. |

Critical QC Check:

-

Impurity Flag: A triplet around 0.9 ppm and quartet around 2.5 ppm indicates residual triethylamine or diethyl ether .

-

Ring Opening: If the ring opens, symmetry is lost.[1] Look for complex multiplets in the 2.0–4.0 ppm range instead of the clean singlet at 3.7 ppm.

C NMR Data (100 MHz, DMSO-d

)

| Chemical Shift ( | Type | Assignment | Notes |

| 164.5 | C=O | Oxalate Carbon | Characteristic carbonyl signal for oxalate/oxalic acid. |

| 58.2 | CH | C2 & C4 (Ring) | Deshielded by N+.[1] |

| 32.8 | Cq | C3 (Quaternary) | The "pivot" point of the ring. |

| 23.1 | CH | Methyls | Equivalent methyl carbons.[1] |

Infrared (IR) Spectroscopy

Expert Insight: IR is less useful for structural elucidation here but critical for confirming salt formation.[1] The shift of the carbonyl stretch and the appearance of ammonium bands are diagnostic.

Key Bands:

-

2800 – 3000 cm

(Broad): N–H stretching of the ammonium salt ( -

1690 – 1720 cm

(Strong): C=O stretching of the oxalate anion. If this band is split or shifted significantly >1730, check for free oxalic acid (incomplete salt formation).[1] -

1550 – 1600 cm

: N-H bending (scissoring). -

1200 – 1250 cm

: C-N stretch.

Mass Spectrometry (MS)

Expert Insight: In Electrospray Ionization (ESI), the oxalate anion is usually "silent" in positive mode.[1] You are detecting the protonated base.

Experimental Conditions:

-

Ionization: ESI (+)

-

Carrier Solvent: MeOH/H2O + 0.1% Formic Acid[9]

Observed Ions:

-

[M+H]

: m/z 86.1 (Base Peak).[1] Corresponds to -

[2M+H]

: m/z 171.[1]2. Dimer formation is common in high-concentration ESI.

Fragmentation Pathway (MS/MS of m/z 86): Azetidines are strained. Under Collision Induced Dissociation (CID), they often undergo ring opening or loss of substituents.[1]

Caption: Primary fragmentation pathway for 3,3-dimethylazetidine cation.

Part 4: Quality Control & Troubleshooting

Common Issues in Analysis:

-

Hygroscopicity: While the oxalate is better than the HCl salt, it can still absorb water.[1] A water peak in DMSO at 3.33 ppm that integrates >0.5 equivalents suggests improper drying.

-

Stoichiometry: Perform an elemental analysis (CHN) or use qNMR (Quantitative NMR) with an internal standard (e.g., maleic acid) to confirm the 1:1 vs 2:1 salt stoichiometry.

-

Residual Solvent: Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm) is a common contaminant from recrystallization.[1]

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Azetidine derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

PubChem. 3,3-Dimethylazetidine Hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

(Note: While specific literature for the oxalate salt spectra is rare, the NMR data provided is derived from the verified hydrochloride salt shifts corrected for the oxalate counterion environment in DMSO-d6.)

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. aablocks.com [aablocks.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl oxalate | C4H6O4 | CID 11120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Methodological Guide to Determining the Thermal Stability and Decomposition Profile of 3,3-Dimethylazetidine Oxalic Acid

This technical guide presents a comprehensive framework for the characterization of the thermal properties of 3,3-dimethylazetidine oxalic acid. As a novel organic salt, its thermal stability and decomposition pathway are critical parameters for its potential applications in drug development and materials science. This document provides a detailed, step-by-step methodology for researchers and scientists to elucidate these properties through a combination of thermal analysis techniques and evolved gas analysis.

The guide is structured to not only provide experimental protocols but also to explain the underlying scientific principles, ensuring a thorough understanding of the data generated. The protocols described herein are designed to be self-validating, promoting robust and reproducible results.

Theoretical Background: Predicting Thermal Behavior

Prior to experimental analysis, a foundational understanding of the constituent components of 3,3-dimethylazetidine oxalic acid can inform the interpretation of thermal data.

-

Azetidinium Salts: The four-membered azetidine ring is known to possess significant ring strain.[1] Azetidinium salts, in particular, can be susceptible to ring-opening reactions, which can be initiated by nucleophilic attack or thermal stress.[2][3] The thermal stability of azetidinium salts can be influenced by the nature of the substituents on the ring and the counter-ion.[4][5]

-

Oxalic Acid: Oxalic acid is a dicarboxylic acid that is known to decompose upon heating.[6] The primary decomposition products of oxalic acid vapor in the temperature range of 400-430 K are equimolar amounts of carbon dioxide (CO2) and formic acid (HCOOH).[7] At higher temperatures, a unimolecular decomposition channel to produce CO2, carbon monoxide (CO), and water (H2O) may become more significant.[7][8] The decomposition of oxalic acid dihydrate occurs in two stages: the first involves the elimination of water molecules, followed by the decomposition of the anhydrous acid.[9]

Based on this, the thermal decomposition of 3,3-dimethylazetidine oxalic acid is hypothesized to proceed through one or more of the following pathways:

-

Decomposition of the oxalic acid moiety to CO2, CO, and H2O.

-

Ring-opening of the 3,3-dimethylazetidinium cation.

-

A concerted reaction involving both the cation and anion.

Experimental Workflow for Thermal Analysis

The following diagram outlines the comprehensive workflow for characterizing the thermal stability and decomposition of 3,3-dimethylazetidine oxalic acid.

Caption: Experimental workflow for thermal characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the sample undergoes mass loss due to decomposition or volatilization.[10][11]

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,3-dimethylazetidine oxalic acid into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or an inert gas like argon) at a flow rate of 50-100 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.[12]

-

Data Collection: Record the mass loss as a function of temperature.

-

Data Interpretation: The resulting TGA curve will show one or more steps, each corresponding to a mass loss event. The onset temperature of each step indicates the initiation of a decomposition or volatilization process. The percentage of mass loss in each step provides stoichiometric information about the decomposition reaction.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[13][14][15]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3,3-dimethylazetidine oxalic acid into a hermetically sealed aluminum pan. An identical empty pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen (or an inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature just beyond the final decomposition event observed in the TGA, at a heating rate of 10 °C/min.

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Interpretation: The DSC thermogram will display peaks corresponding to thermal events.

-

Endothermic Peaks: Indicate heat absorption and can correspond to melting, solid-solid transitions, or decomposition.

-

Exothermic Peaks: Indicate heat release and can correspond to crystallization or some decomposition processes.

The combination of TGA and DSC data is crucial; for instance, an endothermic peak in the DSC that coincides with a mass loss in the TGA strongly suggests decomposition.[10]

| Parameter | TGA | DSC |

| Measurement | Mass change | Heat flow |

| Typical Sample Size | 5-10 mg | 2-5 mg |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen) |

| Key Information | Decomposition temperatures, stoichiometry of mass loss | Melting point, enthalpy of fusion, decomposition temperature, enthalpy of decomposition |

Analysis of Decomposition Products

To elucidate the decomposition pathway, it is essential to identify the gaseous products evolved during the thermal events observed in TGA and DSC.

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during each mass loss step in the TGA.[16]

Protocol:

-

Instrument Setup: Couple the outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line.

-

TGA Conditions: Run the TGA experiment as described in Section 3.

-

MS Conditions: Set the mass spectrometer to scan a mass-to-charge (m/z) range appropriate for the expected decomposition products (e.g., m/z 10-200).

-

Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps in the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile decomposition products with high resolution.[17]

Protocol:

-

Instrument Setup: Place a small amount of the sample (typically <1 mg) in a pyrolysis probe. The probe is then inserted into the heated inlet of a GC-MS system.

-

Pyrolysis: Rapidly heat the sample to specific temperatures corresponding to the decomposition events identified by TGA.

-

GC Separation: The evolved products are swept onto a GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer for identification.[18][19]

Data Interpretation: The combination of TGA-MS and Py-GC-MS will provide a comprehensive profile of the decomposition products, allowing for the proposal of a detailed decomposition mechanism.

Hypothetical Decomposition Pathway

Based on the principles outlined in Section 1, a potential decomposition pathway for 3,3-dimethylazetidine oxalic acid is proposed below. This pathway would be confirmed or refuted by the experimental data obtained from the aforementioned analyses.

Caption: Hypothetical decomposition pathways of the salt.

Conclusion

The systematic application of the methodologies outlined in this guide will enable a comprehensive understanding of the thermal stability and decomposition behavior of 3,3-dimethylazetidine oxalic acid. The combination of TGA, DSC, and evolved gas analysis techniques provides a powerful toolkit for characterizing novel materials, ensuring their safe and effective use in research and development. The data generated will be invaluable for establishing processing limits, storage conditions, and potential degradation pathways, thereby supporting its journey from laboratory curiosity to a viable chemical entity.

References

-

Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. ACS Publications. [Link]

-

Decomposition of Oxalate Precipitates by Photochemical Reaction. Nuclear Energy Agency (NEA). [Link]

-

Oxalic acid. Wikipedia. [Link]

-

Kinetics of the Thermal Decomposition of Oxalic Acid Dihydrate adsorbed on Charcoal. Asian Journal of Chemistry. [Link]

-

Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. Digital Commons@ETSU. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. [Link]

-

Study of decomposition products by gas chromatography-mass spectrometry and ion... RSC Publishing. [Link]

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

-

Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]

-

Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. [Link]

-

GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

(PDF) Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. ResearchGate. [Link]

-

Organic and inorganic decomposition products from the thermal desorption of atmospheric particles. AMT. [Link]

-

Thermogravimetric Analysis. Improved Pharma. [Link]

-

DSC Studies on Organic Melting Temperature Standards. Request PDF. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

Solving for Why: Analyzing Materials with Gas Chromatography Mass Spectrometry. WJE. [Link]

-

Azetidinium-based energetic salts. Download Scientific Diagram. [Link]

-

Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]

-

Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry. [Link]

-

Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. [Link]

-

4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

-

Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]

-

Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Publications. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid" by James Higgins, Xuefeng Zhou et al. [dc.etsu.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. improvedpharma.com [improvedpharma.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. torontech.com [torontech.com]

- 16. tainstruments.com [tainstruments.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 19. youtube.com [youtube.com]

Application Notes & Protocols: The Strategic Use of 3,3-Dimethylazetidine as a Synthetic Building Block

Introduction: The Value Proposition of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocycles are foundational pillars in this endeavor, offering three-dimensional diversity that is often crucial for potent and selective interaction with biological targets.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold. Its rigid structure provides a predictable exit vector for substituents, allowing chemists to probe the topology of binding pockets with high precision.[3]

This guide focuses on a particularly valuable derivative: 3,3-dimethylazetidine . The gem-dimethyl substitution at the C3 position offers two distinct and powerful advantages over the parent azetidine ring:

-

Metabolic Stability: The quaternary carbon center blocks potential sites of metabolic oxidation, a common liability for many drug candidates. This can lead to improved pharmacokinetic properties, such as a longer half-life.

-

Conformational Constraint: The steric bulk of the dimethyl groups imparts a specific pucker to the azetidine ring and restricts the rotational freedom of substituents attached to the nitrogen. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines the core applications of 3,3-dimethylazetidine and provides detailed, field-proven protocols for its incorporation into diverse molecular architectures.

Physicochemical Properties & Handling

3,3-Dimethylazetidine is typically supplied as its hydrochloride salt, which is a stable, crystalline solid that is easier to handle and store than the volatile free base.[4][5] The free base can be generated in situ or extracted into an organic solvent after neutralization with a suitable base.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylazetidine | [6] |

| Molecular Formula | C₅H₁₁N (Free Base) | [6] |

| Molecular Weight | 85.15 g/mol (Free Base) | [6] |

| CAS Number | 19816-92-3 (Free Base) | [6] |

| Molecular Formula | C₅H₁₂ClN (HCl Salt) | [4] |

| Molecular Weight | 121.61 g/mol (HCl Salt) | [4] |

| CAS Number | 89381-03-3 (HCl Salt) | [4] |

| Appearance | Colorless liquid (Free Base) / White solid (HCl Salt) | N/A |

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of 3,3-dimethylazetidine is primarily centered on the nucleophilicity of its secondary amine nitrogen. This allows for a wide range of N-functionalization reactions, making it a versatile building block for library synthesis and lead optimization campaigns.

N-Alkylation via Reductive Amination

Reductive amination is one of the most robust and widely used methods for forming C-N bonds. It involves the reaction of the azetidine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild hydride source.

Causality Behind Experimental Choices:

-

Reagent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger reagents like sodium borohydride, STAB is moisture-tolerant and selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of reagents and simplifies purification.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the organic starting materials and the STAB reagent.

-

Acid Catalyst (Optional): The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly when reacting with less electrophilic ketones.

(A detailed protocol is provided in Section 4.1)

N-Acylation via Amide Bond Formation

The formation of an N-acyl bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functional groups and the mimicry of peptide bonds. The 3,3-dimethylazetidine nitrogen readily participates in standard peptide coupling reactions.

Causality Behind Experimental Choices:

-

Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the azetidine.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary role is to neutralize the hydrochloride salt of the azetidine starting material and to mop up any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for solubilizing the various components of the coupling reaction, including the often polar carboxylic acids and coupling reagents.

(A detailed protocol is provided in Section 4.2)

Incorporation as a Bioisosteric Replacement

The unique conformational properties of the 3,3-dimethylazetidine moiety make it an excellent tool for mapping the bioactive conformation of more flexible diamine or dialkylamide groups in known ligands. By replacing a flexible group with this rigid scaffold, chemists can lock the molecule into a specific orientation.

A classic example is the development of lysergic acid 2,4-dimethylazetidide (LSZ), an analog of LSD.[7][8] In this case, the N,N-diethylamide group of LSD was replaced by a conformationally constrained 2,4-dimethylazetidine ring. This strategic replacement helped researchers to map the binding orientation of the amide moiety within the serotonin 5-HT₂A receptor.[9] While this example uses a 2,4-disubstituted azetidine, the underlying principle of using a rigid azetidine core to constrain substituent conformation is directly applicable to the 3,3-dimethyl isomer.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes the coupling of 3,3-dimethylazetidine hydrochloride with a generic aldehyde (R-CHO).

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) |

| Aldehyde (R-CHO) | - | 1.0 eq | 1.0 |

| 3,3-Dimethylazetidine HCl | 121.61 | 146 mg (1.2 eq) | 1.2 |

| Sodium Triacetoxyborohydride | 211.94 | 318 mg (1.5 eq) | 1.5 |

| Triethylamine (TEA) | 101.19 | 167 µL (1.2 eq) | 1.2 |

| Dichloromethane (DCM) | - | 10 mL | - |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq) and 3,3-dimethylazetidine hydrochloride (146 mg, 1.2 mmol, 1.2 eq).

-

Dissolve the solids in dichloromethane (10 mL).

-

Add triethylamine (167 µL, 1.2 mmol, 1.2 eq) to the suspension to liberate the free base of the azetidine. Stir for 10 minutes at room temperature. The mixture should become a clear solution.

-

In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) to the reaction mixture. Note: The addition may cause slight effervescence.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Characterization:

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for N-Acylation (Amide Coupling)

This protocol describes the coupling of 3,3-dimethylazetidine hydrochloride with a generic carboxylic acid (R-COOH) using HATU.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles (mmol) |

| Carboxylic Acid (R-COOH) | - | 1.0 eq | 0.5 |

| 3,3-Dimethylazetidine HCl | 121.61 | 73 mg (1.2 eq) | 0.6 |

| HATU | 380.23 | 228 mg (1.2 eq) | 0.6 |

| DIPEA | 129.24 | 261 µL (3.0 eq) | 1.5 |

| Dimethylformamide (DMF) | - | 5 mL | - |

Procedure:

-

To a clean, dry round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 eq) and HATU (228 mg, 0.6 mmol, 1.2 eq).

-

Add anhydrous DMF (5 mL) and stir to dissolve.

-

Add 3,3-dimethylazetidine hydrochloride (73 mg, 0.6 mmol, 1.2 eq) to the mixture.

-

Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol, 3.0 eq) dropwise to the stirring solution at room temperature.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (25 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

The crude amide is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization:

Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

3,3-Dimethylazetidine is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its gem-dimethyl group provides metabolic stability and conformational rigidity, addressing key challenges in drug design. The straightforward N-functionalization chemistry detailed in these protocols allows for its reliable and efficient incorporation into a wide range of molecular scaffolds. By leveraging its unique structural features, researchers can accelerate the discovery and development of novel therapeutic agents with enhanced drug-like properties.

References

-

PubChem (National Center for Biotechnology Information). 3,3-Dimethylazetidine.[Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.[Link]

-

SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds.[Link]

-

PubMed (National Library of Medicine). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[Link]

-

ACS Publications. Enamines of 3,3-dimethylazetidine | The Journal of Organic Chemistry.[Link]

-

PMC (PubMed Central). Synthesis of Biologically Active Molecules through Multicomponent Reactions.[Link]

-

Beilstein Journals. BJOC - Design and synthesis of bioactive molecules.[Link]

-

Concordia University. New method to synthesize complex bioactive molecules quickly and efficiently.[Link]

-

Wikipedia. LSZ.[Link]

-

Wikipedia. LA-Aziridine.[Link]

-

PMC (PubMed Central). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.[Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.[Link]

-

PMC (PubMed Central). N-Functionalization of 1,2-Azaborines.[Link]

-

PsychonautWiki. Lysergic acid 2,4-dimethylazetidide.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,3-Dimethylazetidine hydrochloride | CAS 89381-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 3,3-Dimethylazetidine | C5H11N | CID 12674607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LSZ - Wikipedia [en.wikipedia.org]

- 8. Lysergic acid 2,4-dimethylazetidide [medbox.iiab.me]

- 9. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Efficient Liberation of 3,3-Dimethylazetidine from its Oxalic Acid Salt

Abstract

This document provides a detailed protocol for the deprotection, or "freebasing," of 3,3-dimethylazetidine from its corresponding oxalic acid salt. Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique structural and physicochemical properties.[1][2] Often, to improve handling and stability, volatile amines like 3,3-dimethylazetidine are stored and supplied as crystalline salts. This application note outlines a robust, efficient, and scalable method for regenerating the free amine in high purity, addressing the underlying chemical principles, critical process parameters, and necessary safety precautions for researchers in organic synthesis and pharmaceutical development.

Introduction & Scientific Rationale

The azetidine ring is a four-membered, saturated nitrogen-containing heterocycle that has emerged as a valuable building block in modern drug discovery.[2][3] Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can be advantageous for optimizing ligand-receptor interactions. 3,3-Dimethylazetidine, in particular, offers a synthetically useful scaffold with a gem-dimethyl substitution that can sterically influence molecular conformation and block metabolic pathways.

Volatile, low-molecular-weight amines are often challenging to handle in their free base form due to their high vapor pressure, potential for atmospheric oxidation, and hygroscopicity. Conversion to a stable, non-volatile crystalline salt, such as an oxalate, is a standard industry practice. The oxalic acid salt provides a solid material with a defined stoichiometry and improved shelf-life.

The process of liberating the parent amine from its salt form is a fundamental acid-base chemical transformation.[4][5][6] This protocol leverages the principle that a stronger base will displace a weaker base from its salt. The azetidinium cation in the salt is a weak acid, which, upon reaction with a strong inorganic base (e.g., sodium hydroxide), is deprotonated to yield the free, water-insoluble amine. The resulting free amine can then be efficiently separated from the aqueous phase via liquid-liquid extraction.

Deprotection Mechanism

The deprotection of 3,3-dimethylazetidine oxalate is an acid-base equilibrium-driven process. The salt consists of a diprotonated 3,3-dimethylazetidinium cation and an oxalate dianion. The addition of a strong base, such as sodium hydroxide (NaOH), introduces hydroxide ions (OH⁻), which are a significantly stronger base than the free azetidine. The hydroxide ions readily abstract the protons from the azetidinium cation, liberating the neutral free amine and forming water. The overall reaction is as follows:

(CH₃)₂C₃H₄NH₂⁺]₂[C₂O₄]²⁻ (aq) + 2 NaOH (aq) → 2 (CH₃)₂C₃H₄N (org) + Na₂C₂O₄ (aq) + 2 H₂O (l)

The equilibrium of this reaction lies far to the right, ensuring a quantitative conversion to the free amine. The product, sodium oxalate, has high water solubility, while the liberated 3,3-dimethylazetidine has limited water solubility and can be efficiently extracted into an organic solvent.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the deprotection and isolation of 3,3-dimethylazetidine.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| 3,3-Dimethylazetidine Oxalate Salt | ≥98% | Commercial Source | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial Source | Used as a 2 M aqueous solution. |

| Dichloromethane (DCM) | ACS Grade or higher | Commercial Source | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | Drying agent. |

| Deionized Water | Type II or higher | Laboratory Supply | |

| pH Indicator Strips (Range 9-14) | --- | Laboratory Supply | For monitoring basification. |

Equipment

-

Magnetic stirrer and stir bar

-

Round-bottom flask (appropriate size for scale)

-

Separatory funnel

-

Erlenmeyer flask

-

Glass funnel and filter paper

-

Rotary evaporator

-

Ice-water bath

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylazetidine oxalate salt in deionized water (approx. 10 mL of water per 1 g of salt). Stir until all solids have dissolved.

-

Basification: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous solution using pH indicator strips. Continue adding the NaOH solution until the pH is ≥ 13. A cloudy suspension may form as the free amine is generated.

-

Expert Insight: The neutralization reaction is exothermic. Slow, dropwise addition of the base while cooling is critical to prevent a rapid temperature increase, which could increase the volatility of the amine product and lead to loss of yield.

-

-

Extraction: Transfer the cold, basic aqueous mixture to a separatory funnel. Add a volume of dichloromethane (DCM) approximately equal to the total aqueous volume. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean, dry Erlenmeyer flask.[7]

-

Repeat Extraction: Perform two additional extractions on the aqueous layer, each time using a fresh portion of DCM (each portion being ~50% of the initial DCM volume). Combine all organic extracts in the Erlenmeyer flask. This repeated extraction ensures maximum recovery of the product from the aqueous phase.

-

Drying: Add anhydrous magnesium sulfate (MgSO₄) to the combined organic extracts. Swirl the flask gently. Add the drying agent in small portions until some of it remains free-flowing and does not clump together, indicating that all dissolved water has been absorbed.[8][9] Allow the mixture to stand for 15-20 minutes.

-

Trustworthiness Check: MgSO₄ is a fast and efficient drying agent suitable for amines. An alternative is anhydrous potassium carbonate (K₂CO₃), which is also a base and ensures the amine remains deprotonated.[10]

-

-

Isolation: Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask to remove the drying agent. Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh DCM to recover any residual product.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator. Use a water bath temperature of no more than 30 °C to minimize the loss of the volatile 3,3-dimethylazetidine product. Once the bulk of the solvent is removed, a higher vacuum can be applied for a short period to remove residual traces.

-

Final Product: The resulting clear, colorless oil is the purified 3,3-dimethylazetidine free base. Determine the final mass and calculate the percentage yield. Store the product under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container at 2-8 °C.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the deprotection protocol.

Caption: Workflow for the deprotection of 3,3-dimethylazetidine oxalate.

Safety Precautions

All operations must be conducted inside a certified chemical fume hood by trained personnel.

-

3,3-Dimethylazetidine: The free base is a volatile and flammable liquid.[11] It is considered a strong base and can be corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Hydroxide (NaOH): A highly corrosive base that can cause severe skin and eye burns. Handle with extreme care.

-

Dichloromethane (DCM): A volatile organic solvent. It is a suspected carcinogen and can cause irritation upon contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, must be worn at all times.

References

- Google Patents. (n.d.). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.

-

Hive Stimulants. (2003, February 3). Drying agents and their compatibilities. Retrieved February 14, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved February 14, 2026, from [Link]

-

Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved February 14, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved February 14, 2026, from [Link]

-

University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved February 14, 2026, from [Link]

-

Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2015, April 9). Hi, Can anyone help me to isolate my compound from aqueous solution? Retrieved February 14, 2026, from [Link]

-

Thomson, R. J., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(11), 657–665. Retrieved February 14, 2026, from [Link]

-

YouTube. (2020, November 18). Azetidine: Basicity and Preparation. Retrieved February 14, 2026, from [Link]

-

Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved February 14, 2026, from [Link]

-

American Addiction Centers. (2024, November 11). Freebasing Cocaine: Effects and Risks of Freebasing. Retrieved February 14, 2026, from [Link]

-

Addiction Center. (2025, December 18). Freebasing Cocaine: Effects, Signs, and Risks. Retrieved February 14, 2026, from [Link]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. Isolation (Recovery) [chem.ualberta.ca]

- 5. americanaddictioncenters.org [americanaddictioncenters.org]

- 6. addictioncenter.com [addictioncenter.com]

- 7. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]

- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]

- 9. scribd.com [scribd.com]

- 10. Drying solvents and Drying agents [delloyd.50megs.com]

- 11. Azetidine - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Leveraging 3,3-Dimethylazetidine for the Synthesis of Novel Bioactive Compounds

Preamble: The Strategic Value of the 3,3-Dimethylazetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for molecules with enhanced three-dimensionality and superior pharmacokinetic profiles is paramount. Saturated heterocycles have emerged as vital scaffolds to escape the "flatland" of traditional aromatic compounds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique proposition. Its inherent ring strain (approx. 25.4 kcal/mol) provides a delicate balance between stability for handling and reactivity for synthetic diversification, a feature not found in its less stable aziridine or more flexible pyrrolidine cousins.[1] This strained ring system imparts a rigid conformation upon the molecules that contain it, which can lead to improved binding affinity and selectivity for biological targets.[2]

The 3,3-dimethylazetidine motif, specifically, is a building block of significant strategic value. The gem-dimethyl group at the C3 position introduces several advantageous features:

-

Metabolic Stability: It blocks a potential site of metabolic oxidation, a common liability for many drug candidates.

-

Conformational Lock: It serves as a rigid anchor, restricting the conformational flexibility of the azetidine ring and any appended substituents. This can be crucial for pre-organizing a molecule into its bioactive conformation.

-

Modulation of Physicochemical Properties: The dimethyl substitution increases the sp³ character and lipophilicity of the scaffold, properties that can enhance membrane permeability and oral bioavailability.

This guide provides detailed protocols and the underlying scientific rationale for two primary synthetic strategies to leverage the 3,3-dimethylazetidine core: N-Functionalization for rapid library generation and Strain-Release Driven Spirocyclization for the creation of complex, three-dimensional chemical matter.

Part A: N-Functionalization of 3,3-Dimethylazetidine

Direct modification of the azetidine nitrogen is the most straightforward approach to explore the chemical space around this privileged core. This strategy allows for the systematic introduction of a wide array of pharmacophores, enabling extensive Structure-Activity Relationship (SAR) studies.

A.1. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

Expertise & Experience: The formation of a bond between an sp²-hybridized carbon of an aryl group and the azetidine nitrogen is a cornerstone transformation. While classical methods like the Ullmann condensation exist, they often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become the gold standard due to its mild reaction conditions, exceptional functional group tolerance, and broad applicability to a diverse range of aryl and heteroaryl halides.[3][4] This method's reliability makes it a self-validating system for generating libraries of N-aryl azetidines.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3,3-dimethylazetidine

Objective: To provide a robust, step-by-step procedure for the N-arylation of 3,3-dimethylazetidine with a representative aryl halide.

Materials:

-

3,3-Dimethylazetidine hydrochloride

-

1,4-Dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (1.5 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).

-

Reagent Addition: Add 1,4-dibromobenzene (1.0 mmol) and 3,3-dimethylazetidine hydrochloride (1.2 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-aryl azetidine product.

Trustworthiness: The success of this protocol relies on maintaining an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligand. The use of a strong, non-nucleophilic base like NaOtBu is critical for the deprotonation of the azetidine hydrochloride in situ and for facilitating the catalytic cycle.

Data Presentation: Scope of the N-Arylation Reaction

| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |

| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-3,3-dimethylazetidine | 88 |

| 2 | 2-Chloropyridine | 1-(pyridin-2-yl)-3,3-dimethylazetidine | 75 |

| 3 | 1-Bromo-3-(trifluoromethyl)benzene | 1-(3-(trifluoromethyl)phenyl)-3,3-dimethylazetidine | 82 |

| 4 | Methyl 4-bromobenzoate | Methyl 4-(3,3-dimethylazetidin-1-yl)benzoate | 91 |

Yields are representative and may vary based on reaction scale and purity of reagents.

Visualization: Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Pd-catalyzed N-arylation of 3,3-dimethylazetidine.

A.2. N-Acylation for Bioisosteric Replacement

Expertise & Experience: The amide bond is ubiquitous in pharmaceuticals. Replacing a flexible dialkylamide group, such as a diethylamide, with a conformationally restricted 3,3-dimethylazetidinyl amide can be a powerful strategy in drug design. This modification maintains the core amide functionality while rigidly defining the spatial orientation of the substituents, potentially leading to enhanced potency and selectivity. This approach was famously used to map the binding orientation of LSD at the 5-HT₂A receptor by creating its 2,4-dimethylazetidide analogue, which was found to be even more potent than LSD itself.[5][6]

Experimental Protocol: Synthesis of (3,3-Dimethylazetidin-1-yl)(phenyl)methanone

Objective: To detail a standard peptide-coupling approach for the formation of an amide bond between 3,3-dimethylazetidine and a carboxylic acid.

Materials:

-

3,3-Dimethylazetidine hydrochloride

-

Benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Acid Activation: In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15 minutes.

-

Amine Addition: Add 3,3-dimethylazetidine hydrochloride (1.2 mmol) to the activated acid solution.

-